An In-depth Technical Guide to Bis-NH2-PEG2: Properties and Applications
An In-depth Technical Guide to Bis-NH2-PEG2: Properties and Applications
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for Bis-NH2-PEG2, a valuable tool for researchers, scientists, and drug development professionals. This document details its physicochemical characteristics, reactivity, and provides illustrative protocols for its use in bioconjugation and proteomics applications.
Core Chemical and Physical Properties
Bis-NH2-PEG2, also known by several synonyms including 1,8-Diamino-3,6-dioxaoctane and PROTAC Linker 19, is a short-chain, homobifunctional polyethylene (B3416737) glycol (PEG) derivative.[1] Its structure is characterized by two primary amine groups at either end of a two-unit ethylene (B1197577) glycol chain. This configuration imparts desirable properties such as hydrophilicity and reactivity, making it a versatile linker in various scientific applications.
Physicochemical Properties
The fundamental physical and chemical characteristics of Bis-NH2-PEG2 are summarized in the table below, providing a quick reference for experimental design and implementation.
| Property | Value | Reference |
| CAS Number | 929-59-9 | [1][2][3] |
| Molecular Formula | C6H16N2O2 | [1][2][3] |
| Molecular Weight | 148.20 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid or solid powder | [2] |
| Purity | ≥95% - 99.95% | [1] |
| Density | 1.015 g/mL at 25 °C | [4] |
| Boiling Point | 105-109 °C at 6 mmHg | [4] |
| Solubility | Soluble in water and DMSO | [2][5] |
| Storage Conditions | Store at -20°C to -5°C, keep in a dry and dark place. | [2][3] |
Spectroscopic Data
Characterization of Bis-NH2-PEG2 is crucial for confirming its identity and purity. A typical ¹H NMR spectrum provides a clear signature of its structure.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 1,8-Diamino-3,6-dioxaoctane is characterized by specific chemical shifts corresponding to the protons in its structure.[6][7] The spectrum would typically show signals for the amine protons and the ethylene glycol protons.
Reactivity and Applications
The utility of Bis-NH2-PEG2 lies in the reactivity of its terminal primary amine groups. These amines readily participate in nucleophilic reactions, forming stable covalent bonds with various functional groups.
Key Reactions
The primary amines of Bis-NH2-PEG2 are most commonly reacted with:
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Activated Carboxylic Acids (e.g., NHS esters): This is a widely used reaction in bioconjugation to form stable amide bonds. The reaction is typically carried out in a pH range of 7-9.[8]
-
Aldehydes and Ketones: The reaction with aldehydes and ketones forms an imine (Schiff base), which can be further reduced to a stable secondary amine. This reaction is pH-dependent, with an optimal pH around 5.
-
Isothiocyanates: This reaction yields a stable thiourea (B124793) linkage.
Primary Applications
Bis-NH2-PEG2 is a versatile linker molecule with a growing number of applications in biotechnology and pharmaceutical development.
-
PROTACs (Proteolysis Targeting Chimeras): It is frequently used as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs.[2][3] The PEG spacer enhances the solubility and can influence the ternary complex formation.
-
Bioconjugation: It can be used to crosslink proteins, peptides, or other biomolecules, or to attach them to surfaces.
-
Nanoparticle Functionalization: The amine groups can be used to functionalize the surface of nanoparticles, improving their biocompatibility and providing handles for further modification.
-
Drug Delivery: As a component of drug delivery systems, it can improve the pharmacokinetic properties of therapeutic agents.
Experimental Protocols & Workflows
The following sections provide a detailed experimental protocol for a common application of Bis-NH2-PEG2 and a workflow diagram for PROTAC synthesis.
Experimental Protocol: Conjugation of Bis-NH2-PEG2 to a Carboxylic Acid-Containing Molecule
This protocol describes a general procedure for the conjugation of Bis-NH2-PEG2 to a molecule containing a carboxylic acid, using EDC/NHS chemistry to form a stable amide bond.
Materials:
-
Bis-NH2-PEG2
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxylic acid-containing molecule in DMF or DMSO to a desired concentration.
-
Dissolve EDC and NHS in the Activation Buffer to a final concentration of 0.1 M each. Prepare this solution fresh.
-
Dissolve Bis-NH2-PEG2 in the Coupling Buffer. A 10 to 50-fold molar excess of the linker over the carboxylic acid-containing molecule is recommended.
-
-
Activation of Carboxylic Acid:
-
Add the EDC/NHS solution to the carboxylic acid-containing molecule solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Add the Bis-NH2-PEG2 solution to the activated carboxylic acid solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
-
-
Purification:
-
Purify the conjugate using a suitable method, such as size-exclusion chromatography, to remove excess linker and byproducts.
-
Monitor the purification process using techniques like HPLC.
-
-
Characterization:
-
Characterize the final conjugate using methods such as mass spectrometry to confirm the successful conjugation.
-
PROTAC Synthesis Workflow
The following diagram illustrates a typical two-step workflow for the synthesis of a PROTAC molecule using Bis-NH2-PEG2 as a linker. This process involves the sequential conjugation of the protein of interest (POI) ligand and the E3 ligase ligand to the linker.
Caption: A generalized workflow for the two-step synthesis of a PROTAC using Bis-NH2-PEG2.
Conclusion
Bis-NH2-PEG2 is a highly versatile and valuable molecule in the fields of chemical biology, drug discovery, and materials science. Its well-defined structure, hydrophilicity, and the reactivity of its primary amine groups make it an ideal choice for a variety of applications, most notably as a linker in the rapidly expanding field of targeted protein degradation with PROTACs. The information and protocols provided in this guide are intended to facilitate its effective use in research and development.
References
- 1. NH2-PEG2-NH2 | CAS:929-59-9 | Biopharma PEG [biochempeg.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Bis-NH2-PEG2 - Immunomart [immunomart.com]
- 4. 1,8-Diamino-3,6-dioxaoctane - CAS:929-59-9 - AllBioChem [allbiochem.com]
- 5. 1,8-Diamino-3,6-dioxaoctane | 929-59-9 [chemicalbook.com]
- 6. 1,8-Diamino-3,6-dioxaoctane(929-59-9) 1H NMR spectrum [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Protein with Primary Amine
PEG-NHS Ester
PEGylated Protein (Amide Bond)
N-Hydroxysuccinimide
